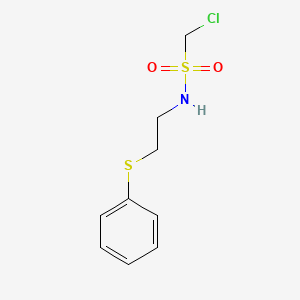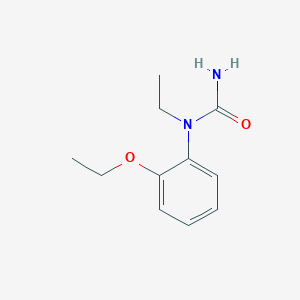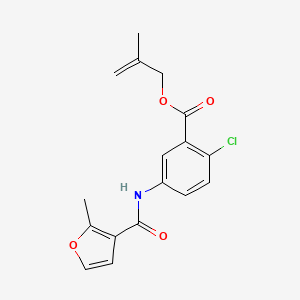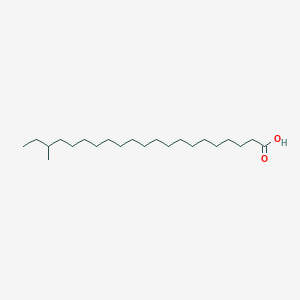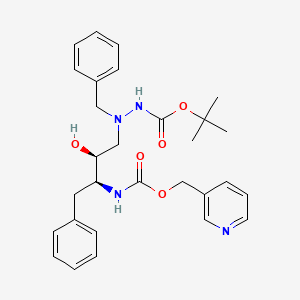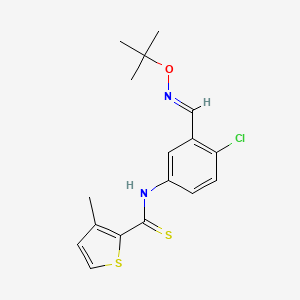![molecular formula C16H26O2 B12693272 2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate CAS No. 93777-37-8](/img/structure/B12693272.png)
2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of EINECS 298-068-1 involves multiple steps, typically starting with the nitration of naphthalene derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid. The nitrated product is then subjected to sulfonation, where sulfur trioxide or oleum is used to introduce sulfonic acid groups. The final steps involve azo coupling reactions, where diazonium salts react with aromatic amines under controlled pH conditions to form the azo bonds .
Industrial production methods for this compound are similar but are scaled up to handle larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
EINECS 298-068-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines and other reduced products.
Wissenschaftliche Forschungsanwendungen
EINECS 298-068-1 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its complex aromatic structure and multiple functional groups.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of EINECS 298-068-1 involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can disrupt normal cellular processes, making the compound useful in applications like staining and drug development .
Vergleich Mit ähnlichen Verbindungen
EINECS 298-068-1 can be compared with other similar compounds such as:
2,7-Naphthalenedisulfonic acid: This compound shares a similar core structure but lacks the complex azo groups, making it less versatile in applications.
4-Amino-2-nitrophenol: This compound has similar functional groups but a simpler structure, limiting its use in complex synthesis.
EINECS 298-068-1 stands out due to its unique combination of functional groups, which provide a wide range of chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
93777-37-8 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
[2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)propyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)8-14-9-13-6-7-16(14,5)15(13,3)4/h9,11,13H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
OBIBNWKUEMBPDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2CCC1(C2(C)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
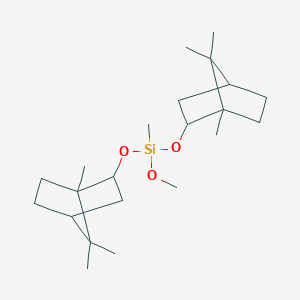
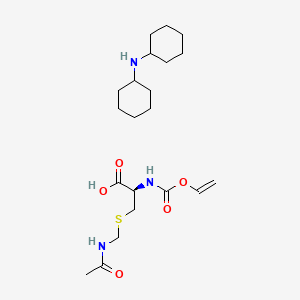
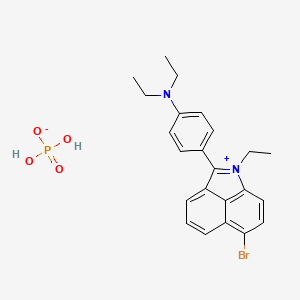

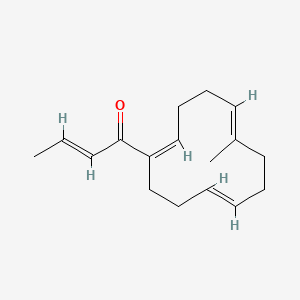
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
